2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
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Overview
Description
2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a chlorobenzyl group attached to a thioether linkage, which is further connected to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding thiol.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
- 2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
- 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Comparison: Compared to its analogs, 2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorobenzyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S.ClH/c11-9-3-1-8(2-4-9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXGUTICWGDKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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